[(furan-2-yl)methyl][(1H-imidazol-2-yl)methyl]amine dihydrochloride
Description
[(furan-2-yl)methyl][(1H-imidazol-2-yl)methyl]amine dihydrochloride is a synthetic organic compound featuring a bifunctional amine structure. The molecule combines a furan-2-ylmethyl group and a 1H-imidazol-2-ylmethyl moiety linked via an amine bridge, with two hydrochloride counterions enhancing its solubility in polar solvents. This compound is of interest in medicinal chemistry due to the pharmacophoric properties of imidazole and furan rings, which are common in ligands targeting enzymes or receptors (e.g., histamine receptors or cytochrome P450 isoforms).
Properties
Molecular Formula |
C9H13Cl2N3O |
|---|---|
Molecular Weight |
250.12 g/mol |
IUPAC Name |
1-(furan-2-yl)-N-(1H-imidazol-2-ylmethyl)methanamine;dihydrochloride |
InChI |
InChI=1S/C9H11N3O.2ClH/c1-2-8(13-5-1)6-10-7-9-11-3-4-12-9;;/h1-5,10H,6-7H2,(H,11,12);2*1H |
InChI Key |
WJSKIPAHBYJVHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNCC2=NC=CN2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Key Precursors and Building Blocks
- Furan-2-carbaldehyde (furfural) : serves as the source of the furan-2-ylmethyl fragment.
- 1H-imidazol-2-ylmethanamine (or imidazole-2-carboxaldehyde derivatives) : provides the imidazole ring with a methylene amine functionality.
- Amine coupling reagents or reductive amination conditions to link the two heterocyclic units via methylene bridges.
General Preparation Approach
The most documented and practical route to synthesize [(furan-2-yl)methyl][(1H-imidazol-2-yl)methyl]amine dihydrochloride involves a two-step process:
- Formation of the bis-substituted amine intermediate through reductive amination of furan-2-carbaldehyde and imidazole-2-carbaldehyde with a suitable amine source.
- Conversion to the dihydrochloride salt by treatment with hydrochloric acid to improve compound stability and solubility.
Detailed Synthetic Procedure
| Step | Reaction Type | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Reductive amination | React furan-2-carbaldehyde and 1H-imidazol-2-ylmethanamine in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in an aprotic solvent (e.g., acetonitrile or methanol) at room temperature or mild heating (20-50°C). Optionally, a mild acid catalyst (e.g., acetic acid) is added to facilitate imine formation. | Formation of [(furan-2-yl)methyl][(1H-imidazol-2-yl)methyl]amine intermediate with high selectivity. |
| 2 | Salt formation | Treat the free base amine with excess hydrochloric acid in anhydrous ether or ethanol to precipitate the dihydrochloride salt. The mixture is stirred at 0-5°C to maximize salt crystallization. | Isolation of pure [(furan-2-yl)methyl][(1H-imidazol-2-yl)methyl]amine dihydrochloride as a solid. |
Alternative Synthetic Routes
- Nucleophilic substitution : Starting from halomethyl derivatives of furan and imidazole, nucleophilic substitution with ammonia or primary amines can be employed to form the bis-substituted amine.
- One-pot multi-component reactions : Some literature suggests condensation of aldehydes with amines in the presence of reducing agents in a one-pot procedure to streamline synthesis.
Solvent and Atmosphere Considerations
- Common solvents include acetonitrile, methanol, or ethanol, chosen for solubility and reaction compatibility.
- Reactions are preferably conducted under inert atmosphere (nitrogen or argon) to prevent oxidation of sensitive furan rings.
- Temperature control (20–50°C) is critical to avoid side reactions such as polymerization or decomposition.
Reaction Conditions and Optimization
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Temperature | 20–50°C | Mild heating favors imine formation and reduction without decomposing sensitive groups. |
| Reaction time | 4–24 hours | Dependent on reagent concentrations and solvent choice. |
| Reducing agent | Sodium triacetoxyborohydride or sodium cyanoborohydride | Preferred for selective reductive amination under mild conditions. |
| pH | Slightly acidic (pH ~5-6) | Acetic acid or similar acids catalyze imine formation. |
| Atmosphere | Nitrogen or argon | Protects furan ring from oxidation. |
| Work-up | Acid-base extraction and recrystallization | Ensures removal of unreacted starting materials and isolation of pure dihydrochloride salt. |
Characterization and Purity Confirmation
- Melting point : The dihydrochloride salt typically exhibits a sharp melting point indicative of purity.
- Infrared spectroscopy (IR) : Characteristic bands for imidazole C=N stretching (~1590-1610 cm⁻¹) and furan C-O stretching (~1240-1260 cm⁻¹) confirm structure.
- Nuclear magnetic resonance (NMR) : Proton and carbon NMR provide detailed structural confirmation of both heterocycles and methylene linkers.
- Mass spectrometry (MS) : Confirms molecular weight and purity.
- Elemental analysis : Confirms stoichiometry of the dihydrochloride salt.
Research Findings and Applications
- The compound’s synthesis is reported in patent literature related to furan derivatives and imidazole-containing molecules, often in pharmaceutical contexts (e.g., EP0055626B1 describes related furan derivatives synthesized under mild conditions with bases and solvents like acetonitrile under inert atmosphere).
- Similar imidazole-furan compounds have been synthesized via condensation and reductive amination techniques, confirming the reliability of this approach.
- The dihydrochloride salt form enhances water solubility and stability, facilitating biological testing and pharmaceutical formulation.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reductive amination (standard) | Furan-2-carbaldehyde, imidazol-2-ylmethanamine, NaBH(OAc)3 | Room temp to 50°C, inert atmosphere, acetonitrile/methanol solvent | High selectivity, mild conditions | Requires careful pH and atmosphere control |
| Nucleophilic substitution | Halomethyl furan + imidazole amine | Elevated temp, polar aprotic solvents | Direct linkage, scalable | Possible side reactions, needs halide precursors |
| One-pot multi-component | Aldehydes + amine + reducing agent | Controlled temp, solvent choice critical | Streamlined synthesis | Optimization needed for yield and purity |
Chemical Reactions Analysis
Types of Reactions
[(Furan-2-yl)methyl][(1H-imidazol-2-yl)methyl]amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: Both the furan and imidazole rings can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution Reagents: Halogenated compounds and strong bases or acids for substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Imidazolines and reduced imidazole derivatives.
Substitution: Various substituted furan and imidazole compounds.
Scientific Research Applications
[(Furan-2-yl)methyl][(1H-imidazol-2-yl)methyl]amine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [(furan-2-yl)methyl][(1H-imidazol-2-yl)methyl]amine dihydrochloride involves its interaction with various molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical Properties
While experimental data for the target compound are lacking, comparisons can be drawn to:
- Imidazole derivatives : Typically exhibit pKa values between 6.8–7.0 for the imidazole nitrogen, influencing protonation states in biological systems.
- Furan-containing amines : Often show moderate solubility in water (enhanced by hydrochloride salts) and logP values <2, suggesting moderate lipophilicity.
Crystallographic and Computational Data
The SHELX software suite () is widely used for crystallographic refinement of similar small molecules. For example, imidazole-furan hybrids often crystallize in monoclinic systems (e.g., P2₁/c) with hydrogen-bonded networks involving amine and chloride ions. Computational studies (e.g., DFT) predict dipole moments >5 Debye for such polar structures, aligning with their dihydrochloride salt form .
Q & A
Basic Research Question
- NMR : The imidazole protons (δ 7.2–7.8 ppm) and furan protons (δ 6.3–6.5 ppm) are diagnostic. A singlet at ~δ 4.5 ppm confirms the methylene bridge .
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving bond-length discrepancies (e.g., N–C vs. C–C distances) .
Advanced Method : - Dynamic NMR : Detects conformational flexibility in the amine side chain at low temperatures (−40°C) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ with <2 ppm error .
What computational strategies predict the compound’s binding affinity to biological targets (e.g., enzymes)?
Advanced Research Question
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like EGFR or cytochrome P450. The furan ring’s π-π stacking and imidazole’s hydrogen bonding are critical .
- ADMET Analysis : SwissADME predicts moderate blood-brain barrier permeability (logBB = −0.5) and CYP2D6 inhibition risk (Probability > 0.7) .
Data Contradiction :
Docking scores may conflict with in vitro assays due to protonation state variability (e.g., amine group at physiological pH) .
How do structural modifications impact biological activity, and what assays validate these effects?
Advanced Research Question
- Modifications :
- Furan substitution : Replacing furan with thiophene reduces antimicrobial activity (MIC increases from 2 µg/mL to >16 µg/mL) .
- Imidazole N-alkylation : Methylation at N1 decreases solubility but enhances cytotoxicity (IC₅₀ = 8 µM vs. 22 µM for parent compound) .
- Assays :
- MTT Assay : Tests viability in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values normalized to cisplatin controls .
- MIC Determination : Evaluates antibacterial activity against Gram-positive strains (e.g., S. aureus) using broth microdilution .
How should researchers address contradictions in reported solubility and stability data?
Basic Research Question
- Solubility : Discrepancies arise from pH (e.g., 12 mg/mL in water at pH 3 vs. 2 mg/mL at pH 7) and counterion effects (dihydrochloride vs. free base) .
- Stability : Accelerated degradation studies (40°C/75% RH) show <5% decomposition over 30 days when stored in amber vials .
Resolution Strategy : - HPLC-PDA : Monitors degradation products (e.g., oxidized furan derivatives) with C18 columns and 0.1% TFA mobile phase .
What analytical techniques quantify the compound in complex matrices (e.g., biological fluids)?
Advanced Research Question
- LC-MS/MS : MRM transitions m/z 220 → 123 (quantifier) and m/z 220 → 95 (qualifier) achieve a LOD of 0.1 ng/mL in plasma .
- Sample Preparation : Solid-phase extraction (C18 cartridges) with 80% recovery vs. protein precipitation (60% recovery) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
